molecular formula C6H4BClF2O2 B6330555 4-Chloro-2,5-difluorophenylboronic acid CAS No. 2055778-26-0

4-Chloro-2,5-difluorophenylboronic acid

Cat. No. B6330555
CAS RN: 2055778-26-0
M. Wt: 192.36 g/mol
InChI Key: LRZWCWTWFFVBGT-UHFFFAOYSA-N
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Description

4-Chloro-2,5-difluorophenylboronic acid is a chemical compound with the empirical formula C6H4BClF2O2 . It is a type of organoboron compound, which are commonly used in laboratory settings .


Synthesis Analysis

The synthesis of 4-Chloro-2,5-difluorophenylboronic acid often involves Suzuki-Miyaura coupling reactions . This is a type of carbon-carbon bond forming reaction that is widely used due to its mild and functional group tolerant reaction conditions .


Molecular Structure Analysis

The molecular weight of 4-Chloro-2,5-difluorophenylboronic acid is approximately 192.36 g/mol . The SMILES string representation of its structure is OB(O)c1cc(Cl)c(F)cc1F .


Chemical Reactions Analysis

4-Chloro-2,5-difluorophenylboronic acid is used as a reagent in Suzuki-Miyaura coupling reactions . It is also used in the synthesis of highly efficient phosphorescent iridium (III) complexes which are used for light-emitting diodes .


Physical And Chemical Properties Analysis

4-Chloro-2,5-difluorophenylboronic acid is a solid at room temperature . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Safety and Hazards

This chemical can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

Future Directions

As a laboratory chemical, 4-Chloro-2,5-difluorophenylboronic acid is provided to early discovery researchers as part of a collection of unique chemicals . Its future directions are likely to be influenced by the needs of these researchers and the results of their experiments .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2,5-difluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .

Pharmacokinetics

The compound’s success in the sm coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign nature .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the SM coupling reaction, where the compound acts as an organoboron reagent .

Action Environment

The action of 4-Chloro-2,5-difluorophenylboronic acid is influenced by the reaction conditions. The compound is known for its stability and tolerance to various functional groups, which makes it suitable for use under a wide range of conditions . .

properties

IUPAC Name

(4-chloro-2,5-difluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZWCWTWFFVBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)Cl)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,5-difluorophenylboronic acid

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